![molecular formula C12H14F2O2 B3002565 4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid CAS No. 167760-35-2](/img/structure/B3002565.png)
4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid
Overview
Description
4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by a benzoic acid core structure with a 1,1-difluoro-2,2-dimethylpropyl group attached to the 4-position of the benzene ring. This compound is of interest due to its potential applications in materials science and pharmaceuticals, as modifications to the benzoic acid moiety can lead to a variety of biological activities and material properties.
Synthesis Analysis
The synthesis of benzoic acid derivatives can be achieved through various methods. While the provided papers do not directly discuss the synthesis of this compound, they do provide insights into related synthetic strategies. For instance, the synthesis of sterically hindered fluorinated benzene derivatives is demonstrated through aromatic nucleophilic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . This suggests that a similar approach could potentially be applied to synthesize the target compound by introducing the difluoro-dimethylpropyl group to a benzoic acid precursor.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial in determining their properties and reactivity. X-ray crystallography and spectroscopic methods such as NMR are commonly used to confirm the structures of such compounds . The presence of substituents on the benzene ring can lead to variations in bond angles and lengths, which in turn can affect the compound's chemical behavior. For the target compound, one could expect that the difluoro-dimethylpropyl group would influence the electronic distribution and steric environment of the benzoic acid core.
Chemical Reactions Analysis
Benzoic acid derivatives can undergo a variety of chemical reactions, including acid-base dissociation and tautomerism . The presence of substituents can alter the acidity of the carboxylic acid group and affect the equilibrium between different tautomeric forms. The specific reactivity of this compound would depend on the electronic effects of the difluoro-dimethylpropyl substituent and its steric demands.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the introduction of fluorinated chains can lead to the formation of liquid crystalline phases, as observed in perfluoroalkylalkoxy substituted benzoic acid derivatives . The difluoro-dimethylpropyl group in the target compound could similarly affect its melting point, solubility, and potential to form mesophases. Additionally, the ability to form hydrogen bonds or complexes with bases can impact the material's properties, such as its phase behavior at different temperatures .
Scientific Research Applications
Directed Lithiation of Benzoic Acids
Research on benzoic acids, including 4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid, has explored directed lithiation. This method facilitates the synthesis of ortho-substituted products, offering a pathway to develop benzoic acids with various functionalities (Bennetau et al., 1995).
Antiproliferative Activity in Novel Triphenyltin(IV) Complexes
The novel triphenyltin(IV) esters of certain benzoic acids have been structurally characterized and studied for their antiproliferative activity against cancer cell lines. This signifies the potential of benzoic acid derivatives in developing new classes of anticancer agents (Dokorou et al., 2011).
Hypoglycemic Prodrugs
Certain benzoic acid derivatives have been identified as potent hypoglycemic agents, acting by inhibiting hepatic gluconeogenesis and affecting mitochondrial functions (Aicher et al., 1999).
Rhodium(I)-Catalyzed Carboxylation
The esters of arylboronic acids, including those with structures similar to this compound, have been successfully carboxylated using Rhodium(I) catalysis, offering a method for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).
Metabolism of Antidepressants
The metabolic fate of certain antidepressants, which transform into benzoic acid derivatives in vivo, has been studied to understand their pharmacokinetics and interactions with various enzymes (Hvenegaard et al., 2012).
Naturally Occurring Compounds in Foods
Benzoic acid and its derivatives, including those similar to this compound, are natural components in plant and animal tissues. Their widespread occurrence and use raise concerns regarding human exposure and public health implications (del Olmo et al., 2017).
Quantitative Structure-Metabolism Relationships
Studies on substituted benzoic acids have explored their structure-metabolism relationships using computational chemistry, revealing insights into their metabolic fate and physicochemical properties (Ghauri et al., 1992).
Antimicrobial Activity of Plant Extracts
Research on Piper gaudichaudianum Kuntze identified benzoic acid derivatives with significant antimicrobial activity, highlighting their potential in the treatment and prevention of diseases (Puhl et al., 2011).
Anti-Inflammatory Constituents from Plants
The study of Melicope semecarpifolia fruits identified new benzoic acid derivatives with potent anti-inflammatory properties, showcasing the therapeutic potential of these compounds (Chen et al., 2008).
properties
IUPAC Name |
4-(1,1-difluoro-2,2-dimethylpropyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-11(2,3)12(13,14)9-6-4-8(5-7-9)10(15)16/h4-7H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVKRWITXNTROR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C(=O)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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